![molecular formula C7H6BrN3O B1283562 3-Brom-8-methoxyimidazo[1,2-a]pyrazin CAS No. 91775-62-1](/img/structure/B1283562.png)

3-Brom-8-methoxyimidazo[1,2-a]pyrazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

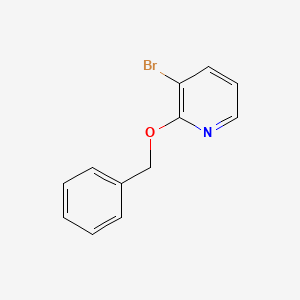

The compound 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a derivative of the imidazo[1,2-a]pyrazine scaffold, which is a core structure found in many pharmacologically active molecules. The imidazo[1,2-a]pyrazine scaffold is known for its rapid accessibility through multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction, which involves the cyclization of an aminopyrazine, an aldehyde, and an isocyanide .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyrazine derivatives has been achieved through various methods. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction has been scaled up to produce 3-aminoimidazo[1,2-a]pyrazines in high yield and excellent purity . Additionally, brominated precursors have been used to synthesize various pyrazole derivatives, which could potentially be adapted to synthesize brominated imidazo[1,2-a]pyrazines . Furthermore, the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from 2-amino-3,5-dibromopyrazine suggests that brominated intermediates can be effectively used in the synthesis of imidazo[1,2-a]pyrazine derivatives .

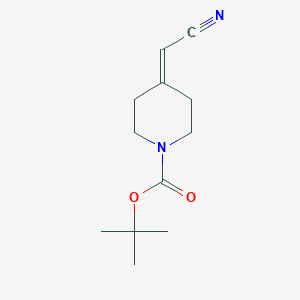

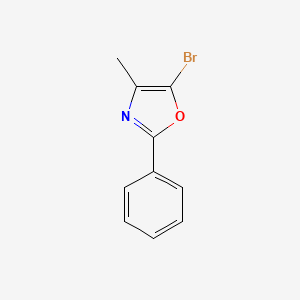

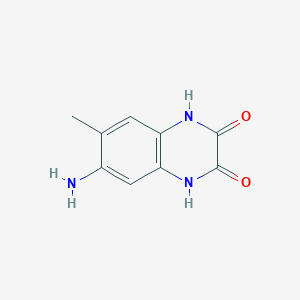

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives is characterized by a fused bicyclic ring system containing nitrogen atoms, which is a common feature in many biologically active compounds. The presence of substituents such as bromo and methoxy groups can significantly influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions. The Groebke multicomponent reaction is a key synthetic route for introducing amino groups into the imidazo[1,2-a]pyrazine scaffold . Nucleophilic aromatic substitution reactions have also been employed to introduce amino groups at different positions on the imidazo[1,2-a]pyrazine ring, which can be useful for generating potential kinase inhibitors . The reactivity of brominated intermediates in substitution reactions suggests that similar strategies could be applied to synthesize 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine .

Physical and Chemical Properties Analysis

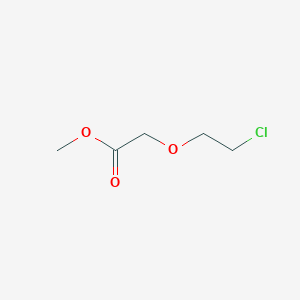

While the specific physical and chemical properties of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the synthesis of pyrazoline derivatives has been shown to yield compounds with strong antioxidant activity and antibacterial properties . The presence of bromo and methoxy groups in the imidazo[1,2-a]pyrazine scaffold is likely to influence its solubility, stability, and reactivity, which are important factors in the development of pharmaceutical agents .

Wissenschaftliche Forschungsanwendungen

Ich habe nach detaillierten wissenschaftlichen Forschungsanwendungen von 3-Brom-8-methoxyimidazo[1,2-a]pyrazin gesucht, aber leider liefern die verfügbaren Informationen keine spezifischen Anwendungen in einzelnen Bereichen, wie gewünscht. Die Verbindung wird in verschiedenen Zusammenhängen im Zusammenhang mit Life Science, Material Science, Chemical Synthesis, Chromatography und analytischer Forschung erwähnt , aber detaillierte Anwendungen in diesen Bereichen sind in den Suchergebnissen nicht angegeben.

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 3-bromo-8-methoxyimidazo[1,2-a]pyrazine is currently lacking .

Eigenschaften

IUPAC Name |

3-bromo-8-methoxyimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEGJUSNDDPOHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN2C1=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567143 |

Source

|

| Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91775-62-1 |

Source

|

| Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91775-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)